N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 2,5-dimethylbenzenesulfonyl group and a cyclohexenylethyl side chain.
Synthesis likely follows routes analogous to related compounds, such as coupling benzoyl chloride derivatives with amino alcohols (as seen in ), followed by sulfonylation and amidation steps. Characterization via $ ^1H $ NMR, $ ^{13}C $ NMR, IR, and X-ray crystallography (using SHELX software, as per ) would confirm its structure .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O5S/c1-17-9-10-18(2)20(15-17)32(29,30)26-13-6-14-31-21(26)16-25-23(28)22(27)24-12-11-19-7-4-3-5-8-19/h7,9-10,15,21H,3-6,8,11-14,16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIIQNLEFFEZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexene derivative, followed by the introduction of the oxazinan ring and the sulfonyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Research may focus on its ability to modulate specific biological pathways or its efficacy in treating certain diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- Side Chain : The cyclohexenylethyl group (target compound and ) introduces conformational rigidity and lipophilicity, which may improve membrane permeability relative to the ethyl chain in .
Physicochemical and Pharmacological Implications
- Lipophilicity : The cyclohexenylethyl chain increases logP values compared to ethyl-substituted analogs, suggesting enhanced tissue penetration but reduced aqueous solubility .
- Biological Activity : While direct data are unavailable, structural similarity principles () imply that the target compound may share protease or kinase inhibitory activity with analogs, modulated by substituent-specific effects .
Methodological Considerations in Comparison
- Similarity Metrics : Tools like Tanimoto coefficients or pharmacophore mapping () would quantify differences in sulfonyl/alkyl groups, aiding virtual screening workflows .
- Synthetic Challenges : The 2,5-dimethylbenzenesulfonyl group may require regioselective sulfonylation, contrasting with the fluorinated analogs’ synthesis () .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide?
- Methodology : Multi-step synthesis typically involves coupling a cyclohexenylethylamine derivative with a sulfonylated oxazinan-methyl intermediate. Key steps include:
- Sulfonylation of the oxazinan ring using 2,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .
- Amide bond formation via activation of the ethanediamide backbone with carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm, sulfonyl group resonance near δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+ = 532.24) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Approaches :
- Enzyme Inhibition : Test against sulfotransferases or proteases due to the sulfonyl and oxazinan moieties (IC50 determination via fluorometric assays) .
- Cellular Uptake : Fluorescence labeling (e.g., BODIPY tags) to study membrane permeability in HEK-293 or HeLa cells .
- In Vivo Models : Acute toxicity profiling in rodents (e.g., 10–100 mg/kg dose range) prior to cognitive or anti-inflammatory studies .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with SMILES/InChI descriptors (e.g., PubChem CID-derived 3D conformers) to predict binding to sulfotransferase active sites .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with observed IC50 data .
Q. What strategies resolve contradictions in reported reaction yields for sulfonylation steps?
- Troubleshooting :
- DoE (Design of Experiments) : Systematic variation of solvent polarity (e.g., THF vs. DCM), temperature (−10°C to 25°C), and base stoichiometry to identify optimal conditions .
- In Situ Monitoring : ReactIR or HPLC tracking of intermediate sulfonate ester formation to prevent over-sulfonylation .
- Byproduct Analysis : LC-MS characterization of side products (e.g., di-sulfonylated derivatives) to adjust reagent ratios .
Q. How can researchers elucidate the compound’s mechanism of action in neuroprotective studies?
- Experimental Design :
- Target Deconvolution : CRISPR-Cas9 knockout of candidate receptors (e.g., NMDA or adenosine A2A) in neuronal cell lines .
- Metabolomics : LC-HRMS profiling of treated cells to identify altered pathways (e.g., glutathione metabolism, cAMP signaling) .
- PET Imaging : Radiolabeling with 18F for brain uptake studies in murine models .
Key Challenges and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
